molecular formula C14H18 B080419 4-Cyclohexylstyrene CAS No. 13020-34-3

4-Cyclohexylstyrene

Cat. No.: B080419
CAS No.: 13020-34-3
M. Wt: 186.29 g/mol
InChI Key: VDNSZPNSUQRUMS-UHFFFAOYSA-N
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Description

4-Cyclohexylstyrene is an organic compound with the molecular formula C14H18. It is a derivative of styrene, where the phenyl group is substituted with a cyclohexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyclohexylstyrene can be synthesized through several methods. One common method involves the reaction of 4-bromostyrene with cyclohexylmagnesium bromide in the presence of a nickel catalyst, such as [1,1’-bis(diphenylphosphino)ferrocene]nickel(II) chloride, in diethyl ether. The reaction is typically carried out under heating conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also focuses on cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylstyrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclohexyl-substituted benzoic acids.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group, forming 4-cyclohexylethylbenzene.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as bromine or sulfuric acid can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Cyclohexylbenzoic acid derivatives.

    Reduction: 4-Cyclohexylethylbenzene.

    Substitution: Various substituted cyclohexylstyrene derivatives.

Scientific Research Applications

4-Cyclohexylstyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclohexylstyrene depends on its application. In polymerization reactions, the vinyl group undergoes radical polymerization to form long polymer chains. The cyclohexyl group provides steric hindrance, affecting the polymer’s properties. In biological applications, the compound’s interactions with molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Styrene: The parent compound of 4-Cyclohexylstyrene, with a phenyl group instead of a cyclohexyl group.

    4-Phenylstyrene: Similar structure but with a phenyl group at the para position.

    4-Tert-butylstyrene: Contains a tert-butyl group at the para position.

Uniqueness

This compound is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence the compound’s reactivity and the properties of the resulting polymers .

Properties

IUPAC Name

1-cyclohexyl-4-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h2,8-11,13H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNSZPNSUQRUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611476
Record name 1-Cyclohexyl-4-ethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13020-34-3
Record name 1-Cyclohexyl-4-ethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Cyclohexyl styrene
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